molecular formula C8H11N3O B6230200 6-(oxolan-2-yl)pyridazin-3-amine CAS No. 1856161-91-5

6-(oxolan-2-yl)pyridazin-3-amine

Cat. No.: B6230200
CAS No.: 1856161-91-5
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Oxolan-2-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with an oxolane group. Pyridazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry . The presence of the oxolane group further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(oxolan-2-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis under neutral conditions . This method offers good functional group compatibility and broad substrate scope.

Industrial Production Methods: Industrial production of pyridazine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield pyridazines with high functional group tolerance and remarkable regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 6-(Oxolan-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include pyridazinone derivatives, dihydropyridazines, and various substituted pyridazines .

Scientific Research Applications

6-(Oxolan-2-yl)pyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(oxolan-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, which plays a role in various physiological processes . The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 6-(Oxolan-2-yl)pyridazin-3-amine is unique due to the presence of the oxolane group, which enhances its chemical stability and reactivity. This makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(oxolan-2-yl)pyridazin-3-amine involves the reaction of 2-chloronicotinic acid with ethylene glycol to form 2-(oxolan-2-yl)nicotinic acid, which is then reacted with hydrazine hydrate to form 6-(oxolan-2-yl)pyridazin-3-amine.", "Starting Materials": [ "2-chloronicotinic acid", "ethylene glycol", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is reacted with ethylene glycol in the presence of a catalyst such as sulfuric acid to form 2-(oxolan-2-yl)nicotinic acid.", "Step 2: 2-(oxolan-2-yl)nicotinic acid is then reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 6-(oxolan-2-yl)pyridazin-3-amine.", "Step 3: The product is purified using techniques such as recrystallization or column chromatography." ] }

CAS No.

1856161-91-5

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.